molecular formula C16H9Cl2F3N2O B2799877 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one CAS No. 672951-12-1

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one

Cat. No.: B2799877
CAS No.: 672951-12-1
M. Wt: 373.16
InChI Key: QYOKUCFZPURHMR-UHFFFAOYSA-N
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Description

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with appropriate reagents to introduce the phthalazinone moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, coupling reactions, and cyclization to achieve the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phthalazinone compounds .

Scientific Research Applications

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit GABA-gated chloride channels, resulting in high insecticidal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N2O/c1-8-10-4-2-3-5-11(10)15(24)23(22-8)14-12(17)6-9(7-13(14)18)16(19,20)21/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOKUCFZPURHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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